molecular formula C24H19FN2O3S B12390558 Anti-inflammatory agent 46

Anti-inflammatory agent 46

Cat. No.: B12390558
M. Wt: 434.5 g/mol
InChI Key: JCWJHMSRTHDYMC-DHIUTWEWSA-N
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Description

Anti-inflammatory agent 46 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of enzymes and pathways involved in the inflammatory response

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 46 typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs, which are key intermediates in the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 46 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .

Scientific Research Applications

Anti-inflammatory agent 46 has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

    Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments

Mechanism of Action

The mechanism of action of anti-inflammatory agent 46 involves the inhibition of key enzymes and pathways in the inflammatory response. It targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation .

Comparison with Similar Compounds

Uniqueness: Anti-inflammatory agent 46 is unique in its specific inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect compared to other NSAIDs that primarily target COX enzymes. This dual inhibition makes it a promising candidate for treating a wider range of inflammatory conditions .

Properties

Molecular Formula

C24H19FN2O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(1R,10bS)-1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-1,10b-dihydropyrazolo[5,1-a]isoquinolin-2-one

InChI

InChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1

InChI Key

JCWJHMSRTHDYMC-DHIUTWEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)[C@@H]([C@@H]3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F

Origin of Product

United States

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